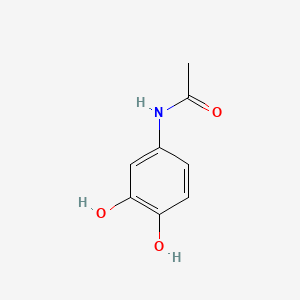

3-Hydroxyacetaminophen

Descripción

Significance of 3-Hydroxyacetaminophen as an Acetaminophen (B1664979) Metabolite

This compound is recognized as a microsomal metabolite of acetaminophen. nih.gov Its formation occurs through the cytochrome P450 (CYP) enzyme system, a critical pathway in the biotransformation of many drugs and foreign compounds. ontosight.aiontosight.ai Specifically, enzymes such as CYP2E1 and CYP3A4 are involved in the metabolic processes that can lead to the formation of this compound. ontosight.ai

The significance of this compound lies in its position within the complex metabolic network of acetaminophen. While the majority of an acetaminophen dose is metabolized through non-toxic glucuronidation and sulfation pathways, a smaller portion is oxidized by CYP enzymes. ontosight.ainih.gov This oxidative pathway produces the highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). ontosight.ainih.gov Research has shown that this compound is formed from acetaminophen, but it is not derived from the same intermediate as the reactive metabolite that binds to proteins. nih.gov In fact, the presence of glutathione (B108866) and ascorbic acid, which block the covalent binding of the reactive metabolite, does not inhibit the formation of this compound. nih.gov

Some studies have described this compound as a non-toxic metabolite with antioxidant properties, capable of scavenging free radicals due to the electron-donating ability of its phenolic hydroxyl groups. medchemexpress.comclinisciences.com This characteristic makes it a compound of interest for studying the mechanisms of acetaminophen toxicity and drug metabolism. medchemexpress.comclinisciences.com

Overview of the Research Landscape Surrounding Acetaminophen Metabolism and its Metabolites

The research landscape concerning acetaminophen metabolism is extensive, driven by the drug's widespread use and the potential for severe liver damage in cases of overdose. nih.gov The primary metabolic pathways of acetaminophen are well-established and involve several key enzymatic reactions.

Major Metabolic Pathways of Acetaminophen:

Glucuronidation: This is the main pathway, where acetaminophen is conjugated with glucuronic acid. nih.gov

Sulfation: A significant portion of acetaminophen is also conjugated with sulfate (B86663). nih.gov

Oxidation: A smaller fraction is oxidized by cytochrome P450 enzymes to form NAPQI. nih.govnih.gov

The formation of NAPQI is a critical area of research as it is the primary mediator of acetaminophen-induced hepatotoxicity. ontosight.airesearchgate.net Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). nih.gov However, in an overdose situation, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. researchgate.net The subsequent depletion of hepatic GSH stores allows NAPQI to bind to cellular proteins, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis. xiahepublishing.comorthobullets.com

Recent research has employed advanced analytical techniques, such as high-resolution mass spectrometry, to identify previously overlooked acetaminophen metabolites. dtu.dk These studies contribute to a more comprehensive understanding of acetaminophen's metabolic fate and may help in identifying new biomarkers for exposure and toxicity. dtu.dk Furthermore, techniques like matrix-assisted laser desorption ionization-mass spectrometry imaging (MALDI-MSI) are being used to visualize the distribution of acetaminophen and its metabolites in tissues with high precision, offering new insights into pharmacokinetics and potential organ-specific toxicity. chromatographyonline.com

The study of various acetaminophen metabolites, including this compound, is crucial for a complete picture of its biotransformation. Research into the formation, biological activity, and potential interactions of these metabolites continues to be an active area of investigation, aiming to enhance the safe and effective use of this common medication.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(3,4-dihydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5(10)9-6-2-3-7(11)8(12)4-6/h2-4,11-12H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFBMHOMTSBTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190960 | |

| Record name | 3-Hydroxyacetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37519-14-5 | |

| Record name | 3-Hydroxyacetaminophen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37519-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyacetaminophen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037519145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyacetaminophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYACETAMINOPHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX22A3NJLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Enzymology of 3 Hydroxyacetaminophen Formation

Cytochrome P450-Mediated Formation of 3-Hydroxyacetaminophen

The biotransformation of acetaminophen (B1664979) into this compound is a direct result of oxidation by specific cytochrome P450 isoforms. This process involves the insertion of a hydroxyl group onto the aromatic ring of the acetaminophen molecule at the meta-position. Research has identified that this metabolic activation is not a random event but is catalyzed by a select group of CYP enzymes in both humans and experimental animal models. It has been shown that the formation of this compound is not blocked by the presence of glutathione (B108866) or ascorbic acid, nor is it affected by epoxide hydrolase, suggesting it is not formed from a common intermediate with the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). nih.govnih.gov

In humans, cytochrome P450 2A6 (CYP2A6) has been identified as a key enzyme in the formation of this compound from acetaminophen. nih.gov Studies suggest that CYP2A6 preferentially catalyzes the 3-hydroxylation of acetaminophen. This isoform is also involved in the metabolism of other compounds, and its activity can be a significant factor in individual metabolic profiles.

In murine models, particularly in the olfactory mucosa, heterologously expressed CYP2A5 and CYP2G1 have been demonstrated to form this compound. nih.govnih.gov Further research has indicated that CYP2A5 is considerably more active in this metabolic conversion compared to CYP2G1. nih.gov Kinetic analyses suggest that CYP2A5 may have a more significant role in the metabolism of acetaminophen in the mouse olfactory mucosa. nih.gov The presence and activity of these isoforms in specific tissues can influence the local metabolic fate of acetaminophen. nih.govnih.gov

The efficiency and rate of this compound formation are governed by the kinetic parameters of the involved enzymes and can be modulated by various inducers and inhibitors.

| CYP Isoform | Apparent Km (μM) | Apparent Vmax (pmol/min/mg) |

|---|---|---|

| CYP3A4 | 130 | Not specified in provided results |

It is important to note that these values represent the kinetics for the formation of the NAPQI-glutathione conjugate and not directly for this compound. The Km value for CYP3A4 was reported with a 95% confidence interval of 63-210 μM. nih.gov

Kinetic Parameters and Enzyme Induction/Inhibition in this compound Formation

Effects of Enzyme Inhibitors (e.g., Piperonyl Butoxide, Diallyl Sulfide)

The formation of this compound, a catechol metabolite of acetaminophen, is influenced by various enzyme inhibitors that target the metabolic pathways responsible for its synthesis. These inhibitors can modulate the activity of enzymes, primarily from the cytochrome P450 (CYP) superfamily, which are involved in the oxidative metabolism of acetaminophen.

Piperonyl Butoxide (PBO) is a well-known synergist used in pesticide formulations, and its primary mechanism of action is the inhibition of cytochrome P450 enzymes. publichealthtoxicology.com By inhibiting the P450 system, PBO interferes with the primary route of detoxification in insects, leading to increased efficacy of insecticides like pyrethrins. wikipedia.org In the context of acetaminophen metabolism, PBO's inhibition of CYP enzymes can alter the production of its various metabolites. For instance, in a study on the degradation of the neonicotinoid pesticide acetamiprid (B1664982) by the fungus Phanerochaete sordida, the addition of PBO was observed to affect the process, indicating that cytochrome P450 plays a crucial role. taylorandfrancis.com This inhibitory action on P450 enzymes is central to its function as a synergist, as it decreases the metabolic breakdown of the active compound. taylorandfrancis.com

Diallyl Sulfide (B99878) (DAS) , an organosulfur compound found in garlic, is recognized for its ability to modulate drug metabolism and protect against chemically induced toxicity. nih.gov Studies have shown that DAS can protect against acetaminophen-induced hepatotoxicity. nih.gov The protective effect of DAS is attributed mainly to its role at the metabolic activation step of acetaminophen. nih.gov Research indicates that DAS pretreatment significantly inhibits the in vitro metabolism of acetaminophen in liver microsomes. nih.gov Furthermore, diallyl sulfide has been shown to mitigate acute liver injury by inhibiting oxidative stress, inflammation, and apoptosis. nih.gov It helps restore glutathione (GSH) concentrations, which are depleted during acetaminophen-induced toxicity. nih.gov Diallyl disulfide (DADS), a related compound, also demonstrates a detoxification effect by increasing the production of glutathione S-transferase (GST), an enzyme that binds to toxic electrophiles. wikipedia.org

The table below summarizes the effects of these inhibitors on enzymes related to acetaminophen metabolism.

| Inhibitor | Target Enzyme System | Primary Effect on Metabolism |

| Piperonyl Butoxide | Cytochrome P450 (MFOs) | Inhibition of oxidative breakdown of xenobiotics. publichealthtoxicology.comwikipedia.org |

| Diallyl Sulfide | Cytochrome P450 | Inhibition of the metabolic activation of acetaminophen. nih.gov |

Alternative Enzymatic Pathways for this compound Synthesis

Beyond its formation as a metabolite in vivo, this compound can be synthesized through alternative enzymatic pathways, offering methods for its production for research purposes.

Laccase-Mediated Formation of this compound

Laccase, a multi-copper-containing oxidoreductase enzyme, presents another potential pathway for the synthesis of phenolic compounds. researchgate.net These enzymes are known for their ability to catalyze the oxidation of a wide range of aromatic compounds. researchgate.net While direct evidence for laccase-mediated synthesis of this compound is limited, the capability of laccases to oxidize precursors is well-documented. For example, laccase from Pycnoporus cinnabarinus mediates the formation of the phenoxazinone derivative cinnabarinic acid from its precursor, 3-hydroxyanthranilic acid. nih.gov This transformation involves the oxidative coupling of the precursor, a process analogous to the oxidation steps in acetaminophen metabolism. nih.gov Given their broad substrate specificity, laccases are considered versatile biocatalysts for environmental and industrial applications, including the degradation of chemical pollutants. researchgate.net

Proposed Metabolic Flux and Intermediates in this compound Formation

The formation of this compound is a result of the metabolic processing of acetaminophen in the liver. It has been identified as a microsomal metabolite of acetaminophen. nih.gov The metabolic pathway involves the direct hydroxylation of the acetaminophen molecule.

Role of 3 Hydroxyacetaminophen in Acetaminophen Toxicity and Detoxification Mechanisms

3-Hydroxyacetaminophen as a Non-Toxic Metabolite of Acetaminophen (B1664979)

Within the complex process of acetaminophen metabolism, this compound is recognized as a non-toxic product. medchemexpress.commedchemexpress.commedchemexpress.com The metabolism of acetaminophen primarily occurs in the liver, where it is converted into several metabolites. frontiersin.orgontosight.ai A significant portion of acetaminophen is transformed into non-toxic glucuronide and sulfate (B86663) conjugates. pharmgkb.org However, a smaller fraction is oxidized by the cytochrome P450 enzyme system. frontiersin.orgontosight.ai This oxidation leads to the formation of both the toxic intermediate N-acetyl-p-benzoquinone imine (NAPQI) and the non-toxic metabolite this compound. frontiersin.orgresearchgate.net Specifically, cytochrome P450 2A6 is primarily responsible for the formation of this compound, while cytochrome P450 2E1 selectively produces NAPQI. frontiersin.org The formation of this compound represents a detoxification pathway, as it diverts acetaminophen away from the production of the harmful NAPQI. frontiersin.orgnih.gov

Antioxidant Activity and Free Radical Scavenging by this compound

This compound exhibits notable antioxidant properties, actively participating in the scavenging of free radicals. medchemexpress.commedchemexpress.comclinisciences.com This activity is a key aspect of its role in mitigating cellular damage.

The antioxidant capability of this compound stems from the electron-donating ability of its phenolic hydroxyl groups. medchemexpress.commedchemexpress.comclinisciences.com Phenolic compounds, in general, can exert antioxidant effects due to their capacity to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. nih.govnih.gov The presence of electron-donating groups on a phenolic compound can enhance its radical scavenging ability by increasing the electron density of the benzene (B151609) ring and lowering the dissociation energy of the hydroxyl bond. nih.govnih.gov In this compound, the phenolic hydroxyl groups provide this electron-donating function, allowing it to effectively scavenge free radicals. medchemexpress.comclinisciences.com

By scavenging free radicals, this compound helps to reduce cellular oxidative damage. medchemexpress.commedchemexpress.comclinisciences.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. uss.cl The accumulation of ROS can lead to damage to lipids, proteins, and DNA. frontiersin.org The antioxidant activity of this compound, through the action of its phenolic hydroxyl groups, contributes to the neutralization of these reactive species, thereby protecting cells from oxidative damage. medchemexpress.comclinisciences.com

Distinction from Toxic Acetaminophen Metabolites

A critical aspect of understanding this compound is its clear distinction from the toxic metabolites of acetaminophen, particularly N-acetyl-p-benzoquinone imine (NAPQI).

N-acetyl-p-benzoquinone imine (NAPQI) is a highly reactive and toxic metabolite of acetaminophen. pharmgkb.orgpnas.orgwikipedia.org It is formed through the oxidation of acetaminophen by cytochrome P-450 enzymes. frontiersin.orgpnas.org Unlike this compound, NAPQI is not a benign product. wikipedia.org Under normal conditions, the small amounts of NAPQI produced are quickly detoxified by conjugation with glutathione (B108866) (GSH), a crucial antioxidant in the liver. pharmgkb.orgwikipedia.org However, in cases of acetaminophen overdose, the primary metabolic pathways of glucuronidation and sulfation become saturated, leading to an increased proportion of acetaminophen being shunted to the cytochrome P450 pathway and the subsequent overproduction of NAPQI. pharmgkb.orgwikipedia.org

This excess NAPQI depletes the liver's glutathione stores. wikipedia.orgnih.gov Once glutathione is depleted, NAPQI begins to bind covalently to cellular proteins, particularly to cysteine residues, forming protein adducts. nih.govenghusen.dk This covalent binding and the oxidative stress caused by NAPQI lead to cellular dysfunction, mitochondrial damage, and ultimately, liver cell necrosis. nih.govacs.org In contrast, this compound is considered a non-toxic metabolite and does not engage in these harmful reactions. medchemexpress.comfrontiersin.org In fact, its formation represents a competing, non-toxic pathway to NAPQI production. frontiersin.org

Table 1: Comparison of this compound and NAPQI

| Feature | This compound | N-Acetyl-p-benzoquinone imine (NAPQI) |

|---|---|---|

| Toxicity | Non-toxic medchemexpress.comfrontiersin.org | Highly toxic pharmgkb.orgwikipedia.org |

| Formation Pathway | Oxidation of acetaminophen, primarily by CYP2A6 frontiersin.org | Oxidation of acetaminophen by cytochrome P450 (e.g., CYP2E1, CYP3A4) frontiersin.orgpnas.orgwikipedia.org |

| Cellular Interaction | Acts as an antioxidant, scavenges free radicals medchemexpress.comclinisciences.com | Depletes glutathione, binds to cellular proteins wikipedia.orgnih.gov |

| Role in Toxicity | Contributes to detoxification frontiersin.orgnih.gov | Primary mediator of acetaminophen-induced liver injury pharmgkb.orgwikipedia.org |

N-hydroxyacetaminophen has been investigated as a potential intermediate in the metabolic activation of acetaminophen. nih.gov It was initially proposed that N-oxidation of acetaminophen to N-hydroxyacetaminophen, followed by dehydration, could lead to the formation of NAPQI. pnas.orgnih.gov Studies have shown that N-hydroxyacetaminophen can dehydrate to form NAPQI in aqueous solutions. researchgate.net However, further research indicated that N-hydroxyacetaminophen was not detected as a microsomal metabolite of acetaminophen, even under conditions where covalent binding (indicative of NAPQI formation) occurred. nih.gov It is now understood that NAPQI is formed as a direct oxidation product of acetaminophen by cytochrome P-450, without the necessity of an N-hydroxyacetaminophen intermediate. pnas.org While N-hydroxyacetaminophen can be detected in the urine after its own administration, it is not found after the administration of acetaminophen itself. nih.gov

Compound Names Mentioned:

this compound

Acetaminophen

N-acetyl-p-benzoquinone imine (NAPQI)

N-Hydroxyacetaminophen

Glutathione

p-aminophenol

3-methoxyacetaminophen (B21298)

3-methoxyacetaminophen sulfate

3-methoxyacetaminophen glucuronide

O-methylascorbate

Dopamine

Covalent Binding and Cellular Damage Considerations

The role of this compound in the context of acetaminophen-induced toxicity is complex, particularly concerning its ability to covalently bind to cellular components. While acetaminophen's toxicity is strongly linked to the covalent binding of its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), to liver proteins, the binding characteristics of this compound present a different profile. nih.govtandfonline.com

Differential Binding to Hepatic Cellular Constituents Compared to Acetaminophen

However, the specific protein targets and the nature of the adducts formed differ significantly. Western blot analysis of liver fractions from acetaminophen-treated mice shows that it covalently binds to a wide array of hepatic proteins. nih.gov In contrast, the binding of 3-hydroxyacetanilide is more selective. nih.gov A major protein adduct for 3-hydroxyacetanilide was identified in the microsomal fraction at approximately 50 kDa, with minor adducts at 47 kDa in microsomes and 56 kDa in the cytosol. nih.gov Notably, adducts from 3-hydroxyacetanilide were not detected in the 10,000 x g pellet, a fraction where acetaminophen adducts are found. nih.gov This differential binding pattern suggests that the specific proteins targeted by the reactive metabolites of each compound are distinct, which may underlie their different toxicological outcomes.

| Compound | Relative Binding Level Compared to APAP | Major Hepatic Protein Adducts Detected (Molecular Weight) | Cellular Location of Major Adducts |

|---|---|---|---|

| Acetaminophen (APAP) | Baseline | Numerous proteins in various fractions | Microsomes, Cytosol, 10,000 x g pellet |

| This compound (3-HAA) | Similar or greater than APAP | 50 kDa (major), 47 kDa (minor), 56 kDa (minor) | Microsomes, Cytosol |

Impact of Glutathione (GSH) Levels on this compound Binding

The influence of glutathione (GSH), a critical cellular antioxidant, on the covalent binding of this compound further distinguishes it from acetaminophen. For acetaminophen, the depletion of hepatic GSH is a prerequisite for the extensive covalent binding of its reactive metabolite, NAPQI, and subsequent hepatotoxicity. nih.govnih.gov GSH efficiently detoxifies NAPQI through conjugation. frontiersin.orgacs.org

In contrast, the covalent binding of this compound appears to be independent of cellular GSH levels in vivo. psu.edu Studies in mice have shown that depletion of GSH levels, which significantly increases the binding of acetaminophen's reactive metabolite, had no effect on the covalent binding of this compound. psu.edu This finding suggests that the metabolic activation and binding of this compound in vivo may not be detoxified by the same GSH-dependent pathway that handles NAPQI. psu.edu

However, in vitro studies have presented a more nuanced picture. In microsomal preparations, the addition of GSH was found to decrease the covalent binding of radiolabeled this compound. psu.edu This suggests that under certain conditions, GSH can interact with and potentially detoxify the reactive metabolite of this compound, which is thought to be an o-quinone. oup.com It has been shown that GSH can block the covalent binding of acetaminophen's reactive metabolites to proteins without inhibiting the formation of this compound itself, indicating they are not formed from a common intermediate that is susceptible to GSH. nih.gov The apparent discrepancy between in vivo and in vitro results highlights the complexity of these metabolic pathways and the potential for different mechanisms to dominate in different experimental systems.

| Compound | Effect of GSH Depletion on Binding (in vivo) | Effect of GSH Addition on Binding (in vitro) |

|---|---|---|

| Acetaminophen (APAP) | Increased binding | Decreased binding (traps reactive metabolite) |

| This compound (3-HAA) | No effect | Decreased binding |

Analytical Methodologies for 3 Hydroxyacetaminophen Quantification and Detection in Biological Systems

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone for the analysis of drug metabolites due to its high sensitivity and specificity. This technique separates compounds in a liquid phase before they are ionized and detected based on their mass-to-charge ratio.

Electrospray ionization (ESI) is a soft ionization technique that is widely used in LC-MS to generate gas-phase ions from thermally labile and polar molecules like 3-Hydroxyacetaminophen without significant fragmentation. In ESI, a high voltage is applied to a liquid passing through a capillary, which disperses it into a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of ions into the mass spectrometer. This gentle ionization process is particularly advantageous for preserving the molecular integrity of the analyte for accurate mass determination. ESI can be operated in both positive and negative ion modes, providing flexibility for the analysis of different compounds.

High-resolution mass spectrometry (HRMS) is a powerful tool for the identification of unknown metabolites and the confirmation of suspected ones. HRMS instruments can measure the mass-to-charge ratio of an ion with very high accuracy, typically to within a few parts per million (ppm). This level of mass accuracy allows for the determination of the elemental composition of an ion, which is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. In the context of this compound, HRMS can be used to confirm its presence in a biological sample by matching the experimentally measured accurate mass with the theoretical exact mass of the protonated or deprotonated molecule. This technique has been instrumental in untargeted metabolomics studies to identify a wide range of acetaminophen (B1664979) metabolites, including catechol derivatives like this compound, in human samples.

Tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its exceptional sensitivity and selectivity. In an LC-MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then a specific product ion is monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference, leading to highly reliable and reproducible quantification.

While specific validated methods focusing solely on this compound are not extensively detailed in the public domain, numerous validated LC-MS/MS methods have been developed for the simultaneous quantification of acetaminophen and its various metabolites, including this compound. These methods are routinely used in pharmacokinetic and toxicological studies.

Below is a representative table of LC-MS/MS parameters that could be employed for the analysis of this compound, based on typical values for similar phenolic compounds.

| Parameter | Value |

| Precursor Ion (m/z) | 168.1 (for [M+H]⁺) |

| Product Ion (m/z) | 126.1 |

| Collision Energy (eV) | 15 - 25 |

| Dwell Time (ms) | 100 - 200 |

This table is interactive. Users can sort and filter the data as needed.

These methods typically demonstrate excellent linearity over a wide concentration range and have low limits of quantification, often in the low ng/mL range, with high precision and accuracy.

High-Performance Liquid Chromatography (HPLC) Methods

High-performance liquid chromatography (HPLC) is a versatile and robust technique for the separation and quantification of drug metabolites. It relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase.

HPLC coupled with electrochemical detection (HPLC-ECD) is a highly sensitive and selective method for the analysis of electroactive compounds, such as the catechol structure of this compound. In this technique, after the analytes are separated by the HPLC column, they pass through an electrochemical detector containing a working electrode set at a specific potential. When an electroactive compound like this compound comes into contact with the electrode surface, it undergoes an oxidation or reduction reaction, generating a measurable electrical current that is proportional to its concentration.

A notable study detailed a method for the simultaneous analysis of acetaminophen and its metabolites, including this compound, using HPLC with dual UV and amperometric detection. The separation was achieved on a reversed-phase C18 column with an isocratic mobile phase consisting of 7% methanol (B129727) and 0.75% glacial acetic acid in 0.1 M KH2PO4 longdom.org. This method demonstrated the significantly improved sensitivity of electrochemical detection for this compound compared to UV detection.

| Parameter | UV Detection | Electrochemical Detection |

| Wavelength | 248 nm | N/A |

| Potential | N/A | +0.60 V (vs. Ag/AgCl) |

| Limit of Detection | 1-2 ng (on column) | 0.1-0.5 ng (on column) |

This table is interactive. Users can sort and filter the data as needed.

The enhanced sensitivity of HPLC-ECD makes it particularly suitable for studies where the concentrations of this compound are expected to be low.

HPLC with ultraviolet (UV) detection is a widely used and robust method for the analysis of compounds that contain a chromophore, such as the aromatic ring in this compound. The detector measures the absorbance of UV light by the analyte as it elutes from the column. The amount of light absorbed is directly proportional to the concentration of the analyte. For this compound, detection is typically performed at a wavelength around 248 nm longdom.org. While not as sensitive as electrochemical or mass spectrometric detection, HPLC-UV is a reliable and cost-effective method for quantifying higher concentrations of the metabolite.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical technique for the identification and confirmation of this compound in biological samples. Its high chromatographic resolution combined with the specificity of mass spectrometry makes it a "gold standard" for determining the presence of drugs and their metabolites in complex matrices researchgate.net. The analysis of this compound by GC-MS was crucial in its initial identification as a microsomal metabolite of acetaminophen, where the metabolite's mass spectrum was shown to be identical to that of an authentic standard nist.gov.

Due to the polar nature of this compound, which contains two phenolic hydroxyl groups and an amide group, derivatization is an essential prerequisite for GC-MS analysis. This chemical modification process converts the non-volatile metabolite into a more volatile and thermally stable compound suitable for gas chromatography. The most common derivatization technique employed for compounds with active hydrogen atoms is silylation, specifically trimethylsilylation (TMS). This process involves replacing the active hydrogens on the hydroxyl and amide groups with a trimethylsilyl (B98337) [-Si(CH3)3] group.

The derivatization is typically achieved by reacting the dried sample extract with a silylating agent. A common and effective reagent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). The reaction is usually performed by heating the sample with the reagent mixture to ensure complete derivatization of all active sites, resulting in the formation of the tris-trimethylsilyl derivative of this compound.

Following derivatization, the sample is injected into the GC-MS system. The separation is typically performed on a capillary column, such as a 5% phenyl-methyl siloxane (HP-5MS) column, which separates compounds based on their boiling points and interaction with the stationary phase. The gas chromatograph is operated with a specific temperature program to ensure the efficient separation of the analyte from other components in the sample matrix.

As the derivatized this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, providing a unique mass spectrum that serves as a chemical fingerprint for identification. The fragmentation pathways of TMS derivatives of dihydroxy paracetamol have been studied, providing a basis for structural confirmation ekb.eg. The mass spectrum of the tris-TMS derivative would be expected to show a molecular ion and characteristic fragments resulting from the loss of methyl groups and trimethylsilanol (B90980) (TMSOH) moieties.

For comparison, the mass spectrum of underivatized this compound, as recorded in the NIST Mass Spectrometry Data Center, shows a characteristic pattern, though this is not the form typically analyzed in biological samples via GC-MS.

| m/z Value | Relative Intensity | Proposed Ion |

|---|---|---|

| 167 | High (Molecular Ion) | [M]+ |

| 125 | High | [M - C2H2O]+ |

| 43 | High | [C2H3O]+ |

The identification of the metabolite is confirmed by comparing the retention time and the mass spectrum of the analyte in the sample to that of a known, derivatized standard of this compound analyzed under the same conditions.

| Parameter | Condition |

|---|---|

| Derivatization Agent | BSTFA + 1% TMCS |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial 80°C, ramp to 290°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-500 amu |

In Vitro Research on 3 Hydroxyacetaminophen

Cellular Oxidative Damage Studies

Research into the cellular effects of acetaminophen (B1664979) metabolism often focuses on oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govnih.govresearchgate.net While the highly reactive metabolite NAPQI is a primary driver of acetaminophen-induced oxidative damage through the depletion of glutathione (B108866) and binding to mitochondrial proteins, 3-hydroxyacetaminophen is characterized as a non-toxic metabolite with antioxidant properties. nih.govmedchemexpress.com

The initial steps of acetaminophen-induced toxicity involve the consumption of cellular glutathione by NAPQI, leading to mitochondrial oxidative stress. frontiersin.org This mitochondrial dysfunction is a key source of ROS. nih.govnih.gov Peroxiredoxin 3 (PRX3), a mitochondrial enzyme, plays a crucial role in scavenging these ROS. frontiersin.org The formation of this compound, being an alternative and non-toxic pathway, does not contribute to this cascade of events and instead may offer a degree of protection through its intrinsic antioxidant capabilities.

Enzymatic Synthesis and Characterization in Controlled Systems

The specific synthesis of this compound for research purposes has been achieved in controlled in vitro systems using enzymes. A notable method involves the use of tyrosinase (EC 1.14.18.1), a copper-containing enzyme that catalyzes the o-hydroxylation of monophenols. nih.govresearchgate.netresearchgate.net This process successfully converts the monophenolic precursor, acetaminophen, into its catechol derivative, this compound. nih.gov

This enzymatic approach is adaptable for larger-scale production, potentially in a bioreactor with an immobilized enzyme, offering an environmentally friendly synthesis route. nih.gov The characterization of the synthesized this compound confirms its structure and purity, allowing for its use as a standard in metabolic and toxicological studies. mdpi.com The use of enzymes like tyrosinase and laccase in combined cross-linked enzyme aggregates (combi-CLEAs) has also been explored for the transformation of acetaminophen, where tyrosinase activity leads to the formation of this compound. researchgate.net

The key components of the tyrosinase-catalyzed synthesis of this compound are outlined in the table below.

| Component | Role in Synthesis | Reference |

| Acetaminophen | The monophenolic substrate that is converted to the final product. | nih.gov |

| Tyrosinase | Enzyme that catalyzes the o-hydroxylation of acetaminophen to an o-quinone. | nih.govresearchgate.net |

| Ascorbic Acid | Reducing agent that converts the unstable o-quinone intermediate to this compound. | nih.gov |

| Oxygen | Required cofactor for the oxidase activity of tyrosinase. | researchgate.net |

Interactions with Biological Components (e.g., Banana Polyphenol Oxidase)

An interesting area of in vitro research has been the interaction of acetaminophen with biological components found in common foods, such as fruits. Bananas, for instance, contain high levels of polyphenol oxidase (PPO), an enzyme that is functionally similar to tyrosinase. researchgate.netnih.govnih.gov This enzyme is responsible for the browning of fruits and vegetables when they are cut or bruised. nih.govscialert.net

In vitro studies have demonstrated that when acetaminophen is incubated with banana extract, its concentration decreases over time. nih.gov This interaction is due to the PPO in the banana pulp, which catalyzes the oxidation of acetaminophen. nih.govnih.gov The structure of acetaminophen is analogous to tyrosine, a natural substrate for PPO. researchgate.netnih.gov The banana PPO converts acetaminophen into this compound. nih.gov The presence of this metabolite has been confirmed using liquid chromatography/electrospray ionization/mass spectrometry (LC/ESI/MS). researchgate.netnih.gov

The activity of banana PPO is influenced by environmental conditions such as temperature and pH. The reaction with acetaminophen proceeds most efficiently at temperatures between 30-37°C and under neutral to weakly acidic conditions. nih.gov The presence of ascorbic acid can inhibit the subsequent polymerization reactions, leading to an increased concentration of the this compound intermediate. nih.gov This interaction highlights a potential food-drug interaction where the enzymatic activity of a common fruit can metabolize a drug compound in vitro. nih.gov Various natural compounds have been studied for their ability to inhibit or modulate the activity of banana PPO. ijpras.comresearchgate.net

In Vivo Studies Involving 3 Hydroxyacetaminophen

Animal Models for Studying 3-Hydroxyacetaminophen Metabolism and Effects

Various animal models have been employed to understand the in vivo characteristics of this compound. These models, ranging from rodents to larger mammals, have offered valuable, albeit sometimes varied, perspectives on its metabolism.

In mice, this compound is recognized as a metabolite of acetaminophen (B1664979), formed through the action of cytochrome P-450 enzymes in liver microsomes nih.gov. Studies have delved into the specifics of its formation, with research indicating that the oxidation of acetaminophen to this catechol is a cytochrome P-450-mediated reaction. This process is inducible by phenobarbital (B1680315) and can be inhibited by piperonyl butoxide nih.gov.

Further research in mouse models has explored the covalent binding of acetaminophen and its non-hepatotoxic regioisomer, 3'-hydroxyacetanilide, to liver proteins nih.govplasmaproteome.orgacs.org. These studies are critical in understanding the mechanisms of acetaminophen-induced toxicity, as covalent binding to cellular macromolecules is a key event. While both compounds are oxidized by mouse liver cytochromes P-450 to reactive metabolites that bind to hepatic proteins, their toxicological outcomes differ plasmaproteome.org. Immunohistochemical analysis has shown that administration of 3'-hydroxyacetanilide to mice results in panlobular immunostaining in the liver, with the most intense staining observed in the hepatocytes surrounding the central veins nih.gov. This binding is mediated in part by CYP2E1 and other P450 enzymes nih.gov.

The Syrian hamster has also been utilized as a model to study acetaminophen metabolism and toxicity nih.govnih.govnih.gov. While these studies provide a general understanding of how hamsters process acetaminophen, detailed quantitative data specifically focusing on the formation and effects of this compound are less abundant. Research has shown that pretreatment of hamsters with substances like phenobarbital or 3-methylcholanthrene (B14862) can alter the metabolic profile of acetaminophen, affecting the extent of liver injury nih.govnih.gov. For instance, phenobarbital pretreatment was found to increase the urinary excretion of acetaminophen-glucuronide nih.gov. Isolated hamster hepatocytes have also been used to investigate the mechanisms of acetaminophen-induced cell damage and the protective effects of various agents nih.gov.

Porcine models have been particularly valuable in studying acetaminophen-induced acute liver failure (ALF) nih.govnih.govresearchgate.netescholarship.orgkarger.comumw.edu.pl. In these models, the primary circulating and urinary metabolite of acetaminophen is the phenolic glucuronide (APAP-G), followed by p-aminophenol glucuronide (PAP-G) nih.govresearchgate.net. The formation of p-aminophenol through N-deacetylation is a significant pathway in pigs and is linked to methemoglobinemia and kidney toxicity observed in this species nih.govnih.gov. Due to a reduced sulfation capacity compared to humans, the pig model may not be a direct translational model for compounds that heavily rely on sulfation for detoxification nih.govnih.gov. While these studies provide a comprehensive overview of acetaminophen metabolism in pigs, the specific contribution and quantitative levels of this compound are not extensively detailed.

Urinary Excretion and Metabolic Profiles of this compound

In humans, the majority of an administered dose of acetaminophen is excreted in the urine as glucuronide and sulfate (B86663) conjugates nih.govresearchgate.netnih.govclinpgx.orgfrontiersin.org. A smaller fraction is oxidized to reactive metabolites, which are then typically detoxified by glutathione (B108866) and excreted as cysteine and mercapturic acid conjugates clinpgx.org. This compound is one of the metabolites that can be found in human urine following acetaminophen intake nih.gov.

A study utilizing high-performance liquid chromatography (HPLC) with both UV and amperometric detection successfully separated several acetaminophen metabolites from urine, including this compound, 3-methoxyacetaminophen (B21298), and 3-methylthioacetaminophen nih.gov. While the major conjugates (glucuronide and sulfate) are readily detected by UV, the sensitivity for other metabolites, including this compound, is significantly improved with amperometric detection nih.gov.

A study on premature infants detected eight different acetaminophen metabolites in urine, including sulfated, glucuronide, and cysteinyl conjugates medrxiv.org. The most abundant metabolite was 4-acetaminophen sulfate medrxiv.org. While this highlights the complexity of acetaminophen metabolism even in neonates, specific quantitative data for this compound in the general adult population requires further detailed investigation.

A metabolomics study in rats demonstrated that the excretion kinetic profile of acetaminophen metabolites in urine could provide information about the drug's toxicity nih.govresearchgate.net. This suggests that detailed analysis of urinary metabolites, including this compound, could serve as a valuable tool in assessing individual responses to acetaminophen.

Role in Organ-Specific Metabolism (e.g., Olfactory Mucosa)

An intriguing aspect of this compound metabolism is its formation in specific extrahepatic tissues. The olfactory mucosa, in particular, has been identified as a site of significant metabolic activity.

Research in mice has shown that cytochrome P450 enzymes CYP2A5 and CYP2G1, which are present in the olfactory mucosa, are capable of forming this compound (3-OH-AP) and 3-(glutathion-S-yl)acetaminophen (GS-AP) nih.gov. Notably, CYP2A5 exhibits considerably higher activity in this conversion than CYP2G1 nih.gov. The formation of these two metabolites appears to be from a common precursor or through competing pathways, as the addition of glutathione (GSH) leads to an increase in GS-AP formation with a proportional decrease in 3-OH-AP nih.gov. These findings underscore the importance of CYP2A5 and CYP2G1 in the bioactivation of acetaminophen within the mouse olfactory mucosa nih.gov.

Clinical Studies and Human Biomonitoring

This compound is a known human metabolite of acetaminophen chemrxiv.orgnih.gov. Clinical research and human biomonitoring efforts are increasingly focusing on identifying a broader range of metabolites to better assess acetaminophen exposure and potential risks dtu.dknih.govresearchgate.net.

Non-targeted analyses using high-resolution mass spectrometry have been employed in controlled longitudinal exposure studies with male volunteers to identify previously overlooked acetaminophen metabolites with delayed formation and excretion rates chemrxiv.orgdtu.dk. These studies have identified catechol acetaminophen metabolites, including 3-OH-APAP, in both non-conjugated and conjugated forms in the 1-6 hour post-administration period dtu.dk. The identification of such metabolites is crucial for extending the window of exposure assessment, which is challenged by the short half-life of the parent compound chemrxiv.orgdtu.dk.

A recent study on premature infants analyzed urinary acetaminophen metabolites and their association with clinical outcomes. While a number of metabolites were detected, the study did not find a significant association between the levels of these metabolites and the development of bronchopulmonary dysplasia or retinopathy of prematurity medrxiv.org.

The following table provides a summary of the key findings from in vivo studies on this compound:

| Animal Model | Key Findings | References |

| Mouse | - Formation of this compound is mediated by cytochrome P-450 in liver microsomes. nih.gov - Covalent binding of its regioisomer, 3'-hydroxyacetanilide, to liver proteins has been studied to understand toxicity mechanisms. nih.govplasmaproteome.orgacs.orgnih.govsemanticscholar.org - CYP2A5 and CYP2G1 are important for its formation in the olfactory mucosa. nih.gov | nih.govnih.govplasmaproteome.orgacs.orgnih.govsemanticscholar.org |

| Hamster | - General acetaminophen metabolism and toxicity have been investigated. nih.govnih.govnih.govnih.govkoreascience.krnih.gov - Specific quantitative data on this compound is limited. | nih.govnih.govnih.govnih.govkoreascience.krnih.gov |

| Porcine | - Used as a model for acetaminophen-induced acute liver failure. nih.govnih.govresearchgate.netescholarship.orgkarger.comumw.edu.pltandfonline.comucl.ac.uk - Major metabolites are acetaminophen-glucuronide and p-aminophenol glucuronide. nih.govresearchgate.net - Limited focus on this compound. | nih.govnih.govresearchgate.netescholarship.orgkarger.comumw.edu.pltandfonline.comucl.ac.uk |

The urinary excretion of acetaminophen metabolites in humans is a key area of study for understanding its disposition. The table below summarizes the major metabolites found in human urine:

| Metabolite | Relative Proportion in Urine | References |

| Acetaminophen glucuronide | ~49.9% | nih.govresearchgate.net |

| Acetaminophen sulfate | ~37.6% | nih.govresearchgate.net |

| N-acetyl-L-cysteinyl conjugate | ~3.0% | nih.govresearchgate.net |

| L-cysteinyl conjugate + free drug | ~9.5% | nih.govresearchgate.net |

| This compound | Detected, but quantitative data is limited in broad populations. | nih.gov |

Assessment of P450-Mediated Metabolism in Human Subjects

Research has identified this compound as a microsomal metabolite of acetaminophen. mdpi.com Studies utilizing human liver microsomes and recombinant human CYP isoforms have sought to elucidate the specific enzymes responsible for its formation. It has been demonstrated that various P450 enzymes can contribute to the oxidative metabolism of acetaminophen.

In vitro studies with human liver microsomes have shown that multiple CYP enzymes are involved in acetaminophen's metabolism. Specifically, CYP2E1, CYP1A2, and CYP3A4 have been identified as having substantial activity in the metabolism of acetaminophen. nih.gov While much of the focus has been on the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), the formation of this compound is also a result of this oxidative metabolism.

The kinetic parameters of acetaminophen metabolism by these enzymes reveal differing affinities and capacities. For instance, studies have determined the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of the glutathione conjugate of NAPQI, which provides an indirect measure of the oxidative metabolism of acetaminophen.

Table 1: Kinetic Parameters of Acetaminophen Oxidation by Human P450 Isoforms Note: The following data pertains to the formation of the glutathione conjugate of N-acetyl-p-benzoquinone imine (NAPQI), a product of the same oxidative pathway that forms this compound.

| P450 Isoform | Km (μM) | Vmax (pmol/min/mg) |

| CYP2E1 | 680 | 330 |

| CYP1A2 | 3430 | 74 |

| CYP3A4 | 280 | 130 |

This table is based on data from a study assessing the kinetics of acetaminophen activation by human P450 enzymes. nih.gov

Implications for Retrospective Assessment of Acetaminophen Exposure

The detection of drug metabolites in biological samples can serve as a valuable tool for the retrospective assessment of drug exposure. In the context of acetaminophen, the relatively short half-life of the parent compound in the body presents a challenge for determining past use, particularly outside the window of acute overdose. This has led to research into the utility of its metabolites as longer-lasting biomarkers.

While acetaminophen-protein adducts have been a primary focus for providing a longer diagnostic window than the parent drug, the potential of other metabolites, including this compound, is an area of scientific inquiry. plos.org The presence of this compound in urine or blood could theoretically indicate prior exposure to acetaminophen.

However, for a metabolite to be a reliable biomarker for retrospective assessment, it needs to have a sufficiently long half-life and be detectable for an extended period after the parent drug has been eliminated. Studies have investigated various acetaminophen metabolites in urine to assess their potential for biomonitoring. researchgate.net The detection of acetaminophen and its glucuronide and cysteine-containing metabolites in cord blood, for instance, has been used to confirm maternal exposure shortly before delivery. nih.gov

The utility of this compound specifically for retrospective assessment of acetaminophen exposure is an area that requires further dedicated research. Key factors that would need to be established include its pharmacokinetic profile in diverse populations, the window of detection following different dosage regimens, and its stability in biological samples over time. While current research has established its formation in vivo, its application as a long-term biomarker for retrospective analysis of acetaminophen exposure is not yet well-defined in the scientific literature.

Theoretical and Computational Investigations of 3 Hydroxyacetaminophen

Quantum Chemistry Calculations on Metabolic Pathways

Quantum chemistry calculations have been employed to study the oxidative metabolism of acetaminophen (B1664979), leading to the formation of 3-hydroxyacetaminophen. Density Functional Theory (DFT) is a common method for these investigations, providing a balance between accuracy and computational cost.

Theoretical studies of the biotransformation mechanism of acetaminophen have utilized quantum chemistry calculations to determine key thermodynamic and electronic properties. researchgate.net One such study employed the B3LYP theory level with a 6–31 G* basis set to calculate the energy (E), ionization potential (IP), and bond dissociation energy (BDE) for acetaminophen and its metabolites. researchgate.net

The ionization potential is a crucial descriptor of antioxidant activity, with lower values indicating a greater capacity to donate electrons. Calculations have shown that this compound has a lower ionization potential than its parent compound, acetaminophen, suggesting it possesses more potent antioxidant properties. researchgate.net This enhanced antioxidant capability may also be related to its analgesic activity. researchgate.net

Bond dissociation energy is the enthalpy change associated with the homolytic cleavage of a chemical bond. wikipedia.org In the context of phenol-containing compounds like acetaminophen, the O-H bond dissociation energy is particularly relevant to their antioxidant action via hydrogen atom transfer mechanisms.

Table 1: Calculated Energy and Ionization Potential for Acetaminophen and this compound

| Compound | Energy (E) | Ionization Potential (IP) |

|---|---|---|

| Acetaminophen | -3.43 eV | Not specified in snippets |

| This compound | -3.54 eV | Lower than Acetaminophen |

Data sourced from theoretical calculations at the B3LYP/6–31G level. researchgate.net*

Spin-density distribution analysis is a critical tool for understanding the reactivity of radical species formed during metabolic processes. researchgate.net The oxidative metabolism of acetaminophen can proceed via the formation of a radical intermediate. researchgate.net Quantum chemistry calculations show that after hydrogen abstraction from the phenolic hydroxyl group of acetaminophen, the unpaired electron is not confined to the oxygen atom. researchgate.net

Instead, the spin density is delocalized across the molecule. The calculations reveal that the unpaired electron is localized on the phenolic oxygen (O7) and specific carbon atoms within the aromatic ring. researchgate.net A significant portion of the spin density is found at the C3 and C5 positions (ortho to the hydroxyl group) and the C1 position (para to the hydroxyl group). researchgate.net

This distribution is key to predicting the sites of subsequent reactions. The high spin density at the ortho positions indicates their reactivity towards radical species. researchgate.net A recombination reaction between a hydroxyl radical and the radicalized carbon at the ortho position (C3) is the proposed mechanism for the formation of this compound. researchgate.net

Table 2: Spin-Density Distribution in the Acetaminophen Radical

| Atom/Position | Spin-Density Contribution |

|---|---|

| O7 (Phenolic Oxygen) | 39% |

| C1 (Para position) | 33% |

| C3 (Ortho position) | 27% |

| C5 (Ortho position) | 26% |

Data reflects the localization of the unpaired electron following hydrogen abstraction from acetaminophen. researchgate.net

Modeling of Enzymatic Reaction Systems

Mathematical modeling is used to simulate and understand the kinetics of enzymatic reactions. In the case of this compound, which is not commercially available, its enzymatic synthesis has been a subject of such modeling. nih.govresearchgate.net

A mathematical model has been proposed for the enzymatic synthesis of 3'-hydroxyacetaminophen from its precursor, acetaminophen, using the enzyme tyrosinase. nih.gov This catechol derivative of acetaminophen can be synthesized when mushroom tyrosinase acts on acetaminophen. nih.gov The reaction is performed in the presence of an excess of ascorbic acid, which reduces the o-quinone product back to the desired catechol, 3'-hydroxyacetaminophen. nih.gov

The proposed mathematical model describes this specific system and is also generally applicable to the tyrosinase-mediated synthesis of other o-diphenolic compounds from their corresponding monophenol precursors. nih.gov Such models are valuable as they can be adapted for industrial-scale production in bioreactors using immobilized enzymes, offering a continuous and controllable synthesis process. nih.gov While various models exist for the broader metabolism of acetaminophen, such as those describing liver metabolism or incorporating pharmacokinetics in pediatric populations, the model by Valero et al. specifically addresses the enzymatic reaction system for the synthesis of this compound. nih.govmdpi.comebi.ac.uk

Future Directions and Research Gaps

Elucidation of Remaining Unrecognized Metabolites and Pathways

While the primary metabolic pathways of acetaminophen (B1664979) are well-documented, recent studies employing non-targeted analyses have begun to uncover previously unrecognized metabolites, suggesting that our understanding is not yet complete. A significant research frontier lies in the comprehensive identification of all metabolites originating from 3-Hydroxyacetaminophen and the elucidation of the enzymatic pathways responsible for their formation.

Recent research has identified several minor but potentially significant metabolites of acetaminophen that are formed through phase I oxidation, including this compound (3-OH-APAP) and 3-methoxyacetaminophen (B21298) (3-OCH3-APAP), which can be further conjugated. dtu.dk Non-targeted analysis has also revealed the presence of previously unreported metabolites in humans, such as conjugated forms of S-methyl-3-thioacetaminophen and its sulphoxide derivative. dtu.dk These findings suggest the existence of a "thiomethyl shunt" pathway that may play a role in acetaminophen metabolism. dtu.dk

Future research should focus on:

Comprehensive Metabolite Profiling: Utilizing advanced analytical techniques to systematically identify all downstream metabolites of this compound in various biological matrices.

Enzymatic Pathway Identification: Pinpointing the specific enzymes and cofactors involved in the further metabolism of this compound.

A summary of key acetaminophen metabolites, including those related to this compound, is presented in the table below.

| Metabolite Abbreviation | Full Compound Name |

| APAP | Acetaminophen |

| APAP-S | Acetaminophen sulfate (B86663) |

| APAP-Glu | Acetaminophen glucuronide |

| 3-OH-APAP | This compound |

| 3-OH-APAP-S | This compound sulfate |

| 3-OCH3-APAP | 3-Methoxyacetaminophen |

| 3-OCH3-APAP-Glu | 3-Methoxyacetaminophen glucuronide |

| APAP-SG | Acetaminophen glutathione (B108866) |

| APAP-Cys | 3-(Cystein-S-yl)acetaminophen |

| NAC-APAP | Acetaminophen mercapturate |

This table is based on data from a 2021 study on acetaminophen metabolism. dtu.dk

Comprehensive Understanding of this compound's Role in Varied Physiological and Pathological States

Current evidence suggests that this compound is a non-toxic metabolite of acetaminophen. medchemexpress.com In fact, it is recognized for its antioxidant and free radical scavenging activities, which are attributed to the electron-donating ability of its phenolic hydroxyl groups. medchemexpress.com This inherent antioxidant property suggests a potential protective role against cellular oxidative damage. medchemexpress.com

However, a comprehensive understanding of its precise role in a spectrum of physiological and pathological conditions is still lacking. Future research should aim to:

Investigate Antioxidant Efficacy: Quantify the antioxidant potential of this compound in various cellular and in vivo models of oxidative stress.

Explore Anti-inflammatory Properties: Given the link between oxidative stress and inflammation, determine if this compound possesses any direct or indirect anti-inflammatory effects.

Assess its Role in Acetaminophen-Induced Hepatotoxicity: While considered non-toxic, its formation and potential interactions with other metabolic pathways during acetaminophen overdose warrant further investigation. nih.govnih.gov It is crucial to understand if it contributes to detoxification or if it can be shunted into other, yet unidentified, pathways under conditions of cellular stress.

Evaluate its Impact on Cellular Signaling: Determine if this compound can modulate any cellular signaling pathways, independent of its antioxidant activity.

Development of Advanced Analytical Techniques for Low-Level Detection

The accurate and sensitive detection of this compound in biological fluids is crucial for metabolic and toxicological studies. While methods like gas chromatography-mass spectrometry (GC-MS) have been used to isolate and identify this metabolite, there is a need for the development of more advanced and sensitive analytical techniques for its low-level detection. nih.gov

Current analytical methods for acetaminophen and its metabolites include high-performance liquid chromatography (HPLC), liquid chromatography coupled with mass spectrometry (LC-MS), and various spectroscopic and electrochemical techniques. researchgate.netukaazpublications.com For instance, LC/ESI/MS has been utilized for the detection of the this compound ion. researchgate.net

Future efforts in this area should concentrate on:

Developing Ultra-Sensitive Assays: Creating and validating new analytical methods, potentially based on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), with the ability to quantify very low concentrations of this compound.

Designing Selective Biosensors: Exploring the development of highly selective biosensors for the real-time monitoring of this compound in biological samples.

Improving Sample Preparation Techniques: Optimizing sample extraction and preparation protocols to enhance the recovery and stability of this compound from complex biological matrices.

Further Exploration of Enzymatic Biotransformation Processes for Industrial Applications

The enzymatic synthesis of this compound offers a promising "green" alternative to traditional chemical synthesis methods. The use of enzymes like tyrosinase for the oxidation of acetaminophen to this compound has been demonstrated. nih.govresearchgate.net This biotransformation process can be controlled and adapted for use in bioreactors with immobilized enzymes, making it suitable for industrial-scale production in a non-polluting manner.

Further research in this domain should focus on:

Enzyme Discovery and Engineering: Identifying and engineering more efficient and stable enzymes for the specific and high-yield conversion of acetaminophen to this compound. This could include exploring a wider range of microbial sources for novel tyrosinases or other suitable oxidoreductases.

Process Optimization: Optimizing reaction conditions such as pH, temperature, substrate concentration, and cofactor regeneration to maximize the efficiency and cost-effectiveness of the enzymatic synthesis.

Immobilization Technologies: Developing novel and robust enzyme immobilization techniques to enhance the stability and reusability of the biocatalyst in industrial bioreactors. mdpi.com

Downstream Processing: Designing efficient and scalable methods for the purification of this compound from the reaction mixture.

Exploring Other Biocatalysts: Investigating the potential of other enzymes, such as laccases, which have shown promise in the biotransformation of acetaminophen, for the synthesis of this compound or other valuable derivatives. mdpi.com

The advancement of enzymatic biotransformation processes holds significant potential for the sustainable and environmentally friendly production of this compound for research and other potential applications. nih.gov

Q & A

Q. What are the primary metabolic pathways leading to the formation of this compound in vivo?

- Methodological Answer : this compound is formed via two routes: (i) direct hydroxylation of acetaminophen by CYP2E1/CYP3A4 enzymes, and (ii) secondary oxidation of N-acetyl-p-benzoquinone imine (NAPQI) under glutathione-depleted conditions. In vitro studies should use human liver microsomes with NADPH cofactors, followed by LC-MS/MS to track metabolite formation .

Q. Which enzymatic systems are involved in the hydroxylation of acetaminophen to form this compound?

- Methodological Answer : Recombinant cytochrome P450 isoforms (CYP2E1, CYP3A4) are critical. Experimental protocols include incubating acetaminophen (1 mM) with CYP-expressing baculosomes, NADPH regeneration systems, and quantifying metabolites using stable isotope-labeled internal standards (e.g., ³H-acetaminophen) .

Q. What are the optimal storage conditions for this compound to maintain stability in experimental settings?

- Methodological Answer : Store lyophilized this compound at –80°C in amber vials under argon atmosphere. For working solutions, use phosphate buffer (pH 7.4) and avoid repeated freeze-thaw cycles. Stability tests should confirm <5% degradation over 6 months via HPLC-UV .

Advanced Research Questions

Q. How can researchers address conflicting data on the cytotoxicity of this compound in different cell models?

- Methodological Answer : Standardize cell lines (e.g., HepG2 vs. primary hepatocytes) and exposure conditions (e.g., oxygen tension, co-treatment with NAPQI). Use multiplex assays (e.g., MTT, LDH, ROS detection) to compare cytotoxicity mechanisms. Cross-validate findings with in vivo models (e.g., acetaminophen-overdosed mice) .

Q. What experimental strategies are effective in quantifying trace levels of this compound in complex matrices like serum or tissue homogenates?

- Methodological Answer : Employ solid-phase extraction (SPE) with Oasis HLB cartridges for sample cleanup. Use deuterated internal standards (e.g., d4-3-hydroxyacetaminophen) to correct for matrix effects. Optimize LC-MS/MS parameters for a limit of quantification (LOQ) ≤1 ng/mL .

Q. What role does this compound play in the oxidative stress mechanisms associated with acetaminophen overdose?

- Methodological Answer : Investigate using redox-sensitive probes (e.g., DCFH-DA) in hepatocytes. Co-administration with antioxidants (e.g., N-acetylcysteine) and CRISPR-Cas9 knockdown of Nrf2 can elucidate its contribution to oxidative stress. Pair with metabolomics to track glutathione depletion .

Q. How do variations in cytochrome P450 isoforms affect the production kinetics of this compound across different populations?

- Methodological Answer : Conduct phenotyping assays with human liver microsomes stratified by CYP2E1/CYP3A4 genotypes (e.g., CYP2E1 c1/c2 variants). Use Michaelis-Menten kinetics to calculate Vmax and Km differences. Population modeling (e.g., Simcyp) can predict interindividual variability .

Q. What advanced spectroscopic techniques provide structural insights into this compound-protein adducts formed during metabolic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.